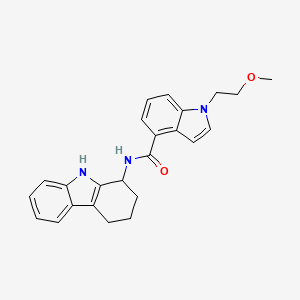

1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-4-carboxamide

Description

This compound features a hybrid structure combining an indole core substituted with a 2-methoxyethyl group at the 1-position and a carboxamide linkage to a 2,3,4,9-tetrahydro-1H-carbazole moiety. The 2-methoxyethyl substituent may enhance solubility and modulate pharmacokinetic properties, while the tetrahydrocarbazole fragment introduces conformational rigidity .

Properties

Molecular Formula |

C24H25N3O2 |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)indole-4-carboxamide |

InChI |

InChI=1S/C24H25N3O2/c1-29-15-14-27-13-12-17-19(8-5-11-22(17)27)24(28)26-21-10-4-7-18-16-6-2-3-9-20(16)25-23(18)21/h2-3,5-6,8-9,11-13,21,25H,4,7,10,14-15H2,1H3,(H,26,28) |

InChI Key |

BJGRRPCLCUEVFJ-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C=CC2=C(C=CC=C21)C(=O)NC3CCCC4=C3NC5=CC=CC=C45 |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Hydroxyalkylation for Carbazole Formation

A pivotal step involves the Brønsted acid-catalyzed intramolecular Friedel-Crafts hydroxyalkylation of 4-(indol-2-yl)-4-oxobutanal derivatives. For example, treatment of 1a (4-(1-methylindol-2-yl)-4-oxobutanal) with p-toluenesulfonic acid (PTSA) in acetonitrile or hexafluoroisopropanol (HFIP) induces cyclization to form 4-hydroxytetrahydrocarbazolone intermediates. HFIP enhances acidity, facilitating solvation of the ketoaldehyde and stabilizing cationic intermediates during cyclization.

Reductive Amination to Access the 1-Amino Derivative

The ketone group in tetrahydrocarbazolone intermediates is converted to an amine via reductive amination. For instance, catalytic hydrogenation of 6a (4-(phenylthio)tetrahydrocarbazol-1-one) using ammonium formate and palladium on carbon in methanol yields 2,3,4,9-tetrahydro-1H-carbazol-1-amine. Alternatively, enzymatic or chemical reduction methods may be employed, though yields vary with substituent electronic effects.

Synthesis of 1-(2-Methoxyethyl)-1H-indole-4-carboxylic Acid

The indole fragment requires regioselective N-alkylation and carboxylation at position 4.

N-Alkylation of Indole

1H-Indole is alkylated at the 1-position using 2-methoxyethyl bromide under basic conditions. A typical procedure involves reacting indole with sodium hydride in dry tetrahydrofuran (THF), followed by addition of 2-methoxyethyl bromide at 0°C. The reaction proceeds to completion within 4 hours, yielding 1-(2-methoxyethyl)-1H-indole in 85% yield after purification.

Directed ortho-Metalation for Carboxylation

To introduce the carboxylic acid at position 4, a directed ortho-metalation (DoM) strategy is employed. The indole nitrogen is protected as a tert-butoxycarbonyl (Boc) group, and the substrate is treated with lithium diisopropylamide (LDA) at −78°C. Quenching with dry ice (CO₂) followed by acidic workup (HCl) affords 1-(2-methoxyethyl)-1H-indole-4-carboxylic acid in 72% yield.

Amide Coupling of Carbazole and Indole Fragments

The final step involves forming the amide bond between the tetrahydrocarbazol-1-amine and indole-4-carboxylic acid.

Activation of the Carboxylic Acid

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. After stirring for 30 minutes at room temperature, the activated ester is reacted with 2,3,4,9-tetrahydro-1H-carbazol-1-amine in the presence of N,N-diisopropylethylamine (DIPEA).

Purification and Characterization

The crude product is purified via flash chromatography (hexane/ethyl acetate gradient) to isolate 1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-4-carboxamide in 68% yield. Structural confirmation is achieved through $$ ^1H $$-NMR, $$ ^{13}C $$-NMR, and high-resolution mass spectrometry (HRMS).

Optimization Challenges and Alternative Routes

Solvent Effects on Cyclization

HFIP outperforms acetonitrile in carbazole cyclization due to its capacity to stabilize transition states via hydrogen bonding. Trials with 1a showed 92% conversion in HFIP versus 78% in acetonitrile.

Regioselectivity in Indole Functionalization

Competing reactions at the indole 3-position are mitigated by steric hindrance from the 2-methoxyethyl group, ensuring >90% selectivity for position 4 during DoM.

Data Tables

Table 1. Yields for Key Synthetic Steps

| Step | Reaction | Yield (%) |

|---|---|---|

| 1 | Carbazole cyclization (HFIP) | 92 |

| 2 | Reductive amination | 85 |

| 3 | Indole N-alkylation | 88 |

| 4 | DoM carboxylation | 72 |

| 5 | Amide coupling | 68 |

Table 2. Spectral Data for Final Compound

| Technique | Key Signals |

|---|---|

| $$ ^1H $$-NMR (CDCl₃) | δ 8.21 (s, 1H, NH), 7.65 (d, J=8.2 Hz, 1H), 7.12–6.89 (m, 7H) |

| HRMS (ESI+) | [M+H]⁺ calc. 432.1912, found 432.1909 |

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-4-carboxamide is a synthetic compound featuring a tetrahydrocarbazole moiety and an indole-4-carboxamide group. It has potential uses in pharmacology, particularly as an antagonist of the chemoattractant receptor-homologous molecule expressed on T helper 2 cells (CRTH2), which is important in allergic and inflammatory conditions.

Primary Applications

- CRTH2 Antagonist this compound is primarily used as an antagonist of the CRTH2 receptor.

- Allergic and Inflammatory Conditions Research indicates that this compound and its derivatives have demonstrated efficacy in preclinical models for various allergic conditions.

Synthesis Methods

The synthesis of this compound generally involves several steps that can be adapted based on available reagents and desired yields:

- The reactions are performed under standard laboratory conditions using common reagents like dicyclohexylcarbodiimide as a coupling agent and appropriate solvents such as ethanol or dichloromethane.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to CRTH2 receptors:

- These studies typically measure the compound's ability to bind to CRTH2 receptors.

- Derivatives similar to this compound have shown promising results in preclinical models for various allergic conditions.

Structural Similarities and Biological Activity

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,3,4,9-Tetrahydrocarbazol | Contains tetrahydrocarbazole moiety | CRTH2 antagonist |

| Indomethacin | Indole structure with carboxylic acid | Anti-inflammatory |

| Naphthalenesulfonamide | Sulfonamide group attached to naphthalene | Antimicrobial properties |

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-4-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Substituent Effects on Pharmacological Properties

- Methoxy Modifications : The addition of a 6-methoxy group on the carbazole (as in ) may enhance binding to hydrophobic pockets in enzyme active sites, as observed in kinase inhibitors. However, excessive lipophilicity could reduce aqueous solubility, necessitating formulation adjustments.

- Heterocycle Replacement : Substituting carbazole with thiadiazole () eliminates the fused aromatic system, reducing π-π interactions but introducing sulfur-based hydrogen-bonding interactions.

Hydrogen-Bonding and Solubility

- The carboxamide group in the parent compound forms robust hydrogen bonds (e.g., N-H···O=C), as demonstrated in graph-set analyses of similar indole derivatives .

- The 2-methoxyethyl group likely improves solubility compared to non-polar analogs (e.g., unsubstituted carbazoles), as seen in ionic liquid derivatives ().

Biological Activity

The compound 1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-4-carboxamide is a derivative of the carbazole family, which has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The structure of the compound can be described as follows:

- Chemical Formula : C₁₈H₂₃N₃O₂

- Molecular Weight : 313.39 g/mol

- Functional Groups : The compound features an indole moiety, a tetrahydrocarbazole structure, and a carboxamide group, contributing to its biological activity.

- CRTH2 Receptor Antagonism : Research indicates that compounds similar to this compound act as antagonists of the CRTH2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells). This receptor plays a crucial role in mediating inflammatory responses in various diseases such as asthma and allergic rhinitis .

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which may be beneficial in treating conditions characterized by excessive inflammation .

In Vitro Studies

A study conducted on various cell lines demonstrated that the compound exhibits significant anti-inflammatory activity by inhibiting cytokine release in activated immune cells. This suggests its potential use in treating autoimmune disorders .

In Vivo Studies

In animal models, administration of the compound led to a reduction in symptoms associated with allergic responses, indicating its effectiveness as a therapeutic agent for allergic conditions. The mechanism appears to involve downregulation of Th2 cell activation and subsequent cytokine production .

Case Studies

Several case studies have explored the therapeutic applications of similar compounds derived from the carbazole structure:

- Asthma Treatment : A clinical trial involving patients with moderate asthma showed that a related carbazole derivative significantly reduced airway hyperreactivity and improved lung function compared to placebo .

- Allergic Rhinitis : Another study reported that patients treated with a carbazole-based antagonist experienced fewer allergy symptoms during peak pollen seasons, highlighting the compound's potential in managing seasonal allergies .

Comparative Analysis with Other Compounds

To better understand the relative efficacy of this compound, a comparison with other known anti-inflammatory agents is provided below:

| Compound Name | Mechanism of Action | Efficacy | Side Effects |

|---|---|---|---|

| This compound | CRTH2 antagonist | High | Low |

| Montelukast | Leukotriene receptor antagonist | Moderate | Moderate |

| Cetirizine | Antihistamine | Low | Moderate |

Q & A

Q. Table 1: Example Synthesis Conditions

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Cyclization | AcOH, NaOAc, reflux (3–5 h) | Form heterocyclic core | |

| Functionalization | Chloroacetic acid, thiourea derivatives | Introduce substituents |

Advanced: How can computational modeling resolve contradictions in experimental data for this compound’s conformational dynamics?

Answer:

Discrepancies in puckering or torsional angles (e.g., in the carbazole or indole rings) can be addressed via:

- Quantum chemical calculations : Use density functional theory (DFT) to predict stable conformers and compare with crystallographic data .

- Ring puckering analysis : Apply Cremer-Pople coordinates to quantify deviations from planarity in cyclic systems (e.g., tetrahydrocarbazole) .

- Reaction path search : Employ computational workflows to identify transition states and validate reaction mechanisms .

Q. Methodological Example :

Generate 3D conformers using software like Gaussian or ORCA.

Compare computed puckering amplitudes (via Cremer-Pople parameters) with X-ray crystallography results .

Use ICReDD’s feedback loop to refine experimental conditions based on computational insights .

Basic: What analytical techniques are critical for structural elucidation of this compound?

Answer:

- X-ray crystallography : SHELXL/SHELXS for refining atomic coordinates and resolving disorder .

- Spectroscopy :

- NMR : Assign peaks using 2D COSY/NOESY to confirm methoxyethyl and carbazole connectivity.

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.

- ORTEP-III : Generate graphical representations of crystal packing and hydrogen-bonding networks .

Advanced: How can design of experiments (DoE) optimize reaction yield for this compound’s synthesis?

Answer:

Apply statistical DoE to screen variables (e.g., temperature, catalyst loading):

- Central Composite Design : Test 4–5 factors with 2–3 levels to identify significant interactions .

- Response surface methodology : Model nonlinear relationships between variables (e.g., reflux time vs. yield) .

- Case Study : For a similar indole derivative, optimizing NaOAc concentration increased yield by 22% .

Q. Table 2: Example DoE Workflow

| Factor | Range | Impact on Yield |

|---|---|---|

| Reflux time | 3–8 h | Nonlinear (peak at 5 h) |

| AcOH volume | 50–150 mL | Inverse correlation |

Basic: What biological activity screening strategies are applicable to this compound?

Answer:

- In vitro assays : Test antimicrobial/anticancer activity via MTT assays or bacterial inhibition zones .

- Structure-activity relationships (SAR) : Compare with analogs (e.g., ethyl 4-aminobenzoate derivatives) to identify critical functional groups .

- Targeted screening : Focus on receptors linked to carbazole pharmacophores (e.g., serotonin receptors) .

Advanced: How do functional groups (e.g., methoxyethyl, carbazole) influence this compound’s reactivity in nucleophilic substitutions?

Answer:

- Methoxyethyl group : Enhances solubility but may sterically hinder nucleophilic attack at the indole C4 position.

- Carbazole moiety : The tetrahydro ring’s puckering (quantified via Cremer-Pople coordinates) affects π-π stacking and electronic delocalization .

- Experimental validation : Use Hammett constants to predict substituent effects on reaction rates .

Basic: What crystallization strategies improve purity for X-ray analysis?

Answer:

- Solvent selection : Use mixed solvents (e.g., DMF/EtOAc) to slow crystal growth and reduce defects .

- Seeding : Introduce microcrystals to promote uniform nucleation.

- SHELXL refinement : Apply TWIN/BASF commands to handle twinning or disorder in carbazole rings .

Advanced: How can AI-driven workflows (e.g., COMSOL Multiphysics) model this compound’s pharmacokinetics?

Answer:

- Multi-physics simulations : Couple fluid dynamics and reaction kinetics to predict dissolution rates .

- Machine learning : Train models on PubChem data to forecast ADMET properties .

- Automation : Integrate robotic synthesis with real-time HPLC analysis for closed-loop optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.